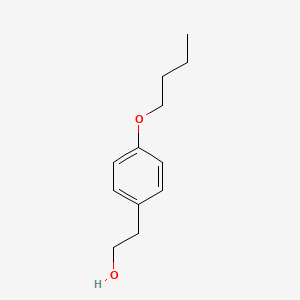
2-(4-丁氧基苯基)乙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions with careful optimization of conditions such as temperature, reaction time, and raw material ratios. For instance, the synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol as described in one of the papers required a specific mole ratio and temperature to achieve an 88.5% yield of the product . This suggests that for synthesizing a compound like 2-(4-Butoxyphenyl)ethanol, similar considerations would be crucial to maximize yield and purity.
Molecular Structure Analysis
The molecular structure of organic compounds is often complex and can include various functional groups. The paper discussing the iron complexes with alcoholato donor-rich ligands highlights the importance of the ligand's structure in forming metal complexes . Although 2-(4-Butoxyphenyl)ethanol is not a ligand for metal complexes, the principles of molecular interactions and the role of functional groups in determining the structure and reactivity of the molecule are relevant.
Chemical Reactions Analysis
Chemical reactions involving organic compounds can lead to the formation of various products depending on the reactants and conditions. The synthesis of the iron complexes mentioned in one paper involved reactions in different solvents, which led to the formation of distinct complexes . Similarly, the dehydration of 2,3-butanediol to form dioxolanes indicates that the choice of catalyst and reaction conditions can significantly alter the outcome of a reaction . These insights are valuable when considering the potential chemical reactions that 2-(4-Butoxyphenyl)ethanol might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds are influenced by their molecular structure. For example, the dioxolane mixture derived from 2,3-butanediol exhibited a high anti-knock index and a low solubility in water, making it suitable as a gasoline blending component . These properties are a result of the compound's molecular structure. While the properties of 2-(4-Butoxyphenyl)ethanol are not directly reported, it can be inferred that its structure would similarly influence its solubility, volatility, and potential use in applications such as solvents or fuel additives.
科学研究应用
构象研究和光谱学
Rondino等人(2016年)的研究探索了各种苯乙醇衍生物的构象景观,包括类似于2-(4-丁氧基苯基)乙醇的衍生物。他们的研究使用共振双光子电离光谱学来研究这些化合物的结构,为了解它们的几何和电子性质提供了见解,这对于各种科学应用(Rondino et al., 2016)至关重要。
催化转化为烃
Comelli和Fígoli(1988年)研究了醇类的转化,包括结构与2-(4-丁氧基苯基)乙醇相关的化合物,使用非晶硅铝催化剂将其转化为烃。这项研究对于理解这类苯乙醇衍生物如何催化转化为其他有价值的化学实体(Comelli & Fígoli, 1988)具有重要意义。
氧化反应中的动力学研究
Nie等人(2014年)对利用二氧化氯氧化与2-(4-丁氧基苯基)乙醇相关的木质素模型化合物进行了动力学研究。这项研究有助于了解苯乙醇衍生物的氧化行为及其在工业过程中潜在的环境影响(Nie et al., 2014)。
化学合成和衍生物
Tanaka等人(1989年)和Petroski(2002年)专注于从苯乙醇衍生物中合成特定化合物,展示了2-(4-丁氧基苯基)乙醇在化学合成中的多功能性以及作为各种工业相关化合物的前体的潜力(Tanaka et al., 1989),(Petroski, 2002)。
安全和危害
属性
IUPAC Name |
2-(4-butoxyphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-3-10-14-12-6-4-11(5-7-12)8-9-13/h4-7,13H,2-3,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDHARHCLWPETP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60324451 |
Source


|
| Record name | 2-(4-Butoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60324451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butoxyphenyl)ethanol | |
CAS RN |
27078-63-3 |
Source


|
| Record name | NSC406766 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406766 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Butoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60324451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

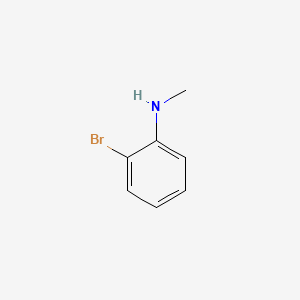
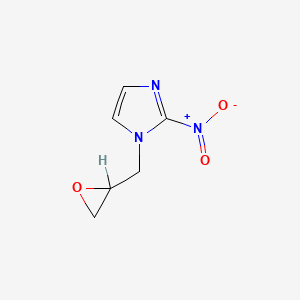
![2-[[2-[[2-[(2-Amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B1330611.png)
![4-tert-Butylcalix[4]arene](/img/structure/B1330612.png)
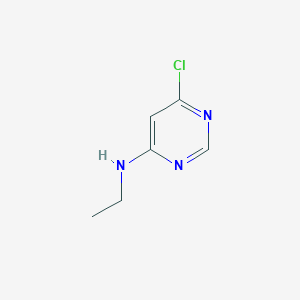
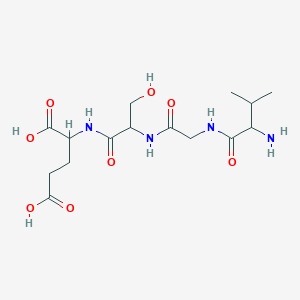
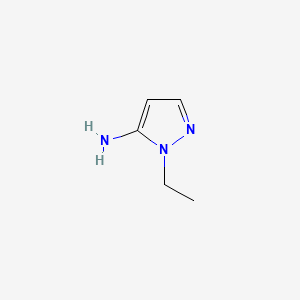
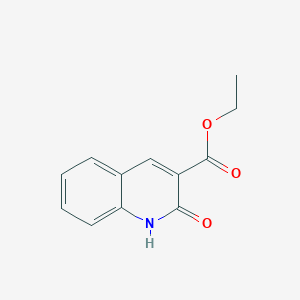
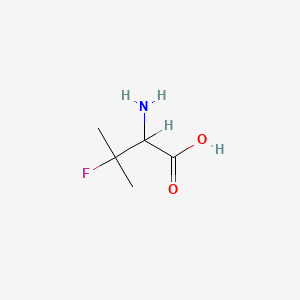
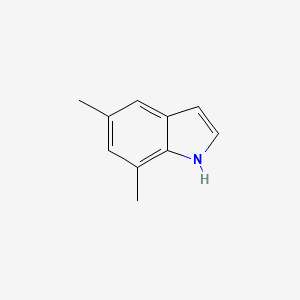

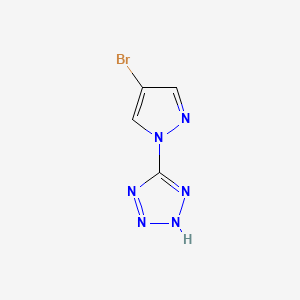

![2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1330632.png)